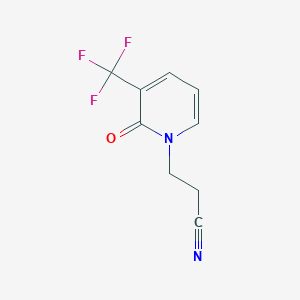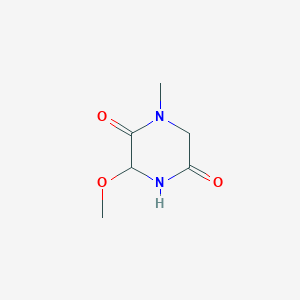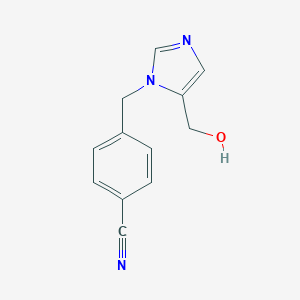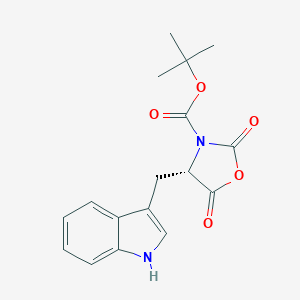
1-Methyl-2-(trifluoromethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(trifluoromethyl)aziridine is a synthetic compound that belongs to the family of aziridines. It is a colorless, volatile liquid that is used in various scientific research applications. The compound is highly reactive and has a unique structure that makes it useful in different fields of research.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)aziridine involves the formation of a three-membered ring that is highly reactive. The compound can undergo various reactions such as nucleophilic addition, ring-opening, and ring-closing reactions. The reactivity of the compound makes it useful in various organic transformations.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Methyl-2-(trifluoromethyl)aziridine. However, studies have shown that the compound can cause irritation to the skin and eyes. It is also known to be toxic if ingested or inhaled in large quantities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methyl-2-(trifluoromethyl)aziridine in lab experiments include its high reactivity, versatility, and ability to form complex molecules. However, the compound is highly reactive and requires careful handling to avoid accidents. It is also relatively expensive, which limits its use in some research applications.
Orientations Futures
1-Methyl-2-(trifluoromethyl)aziridine has the potential for numerous future research directions. Some possible research directions include the development of new synthetic methodologies using the compound, the synthesis of new chiral ligands and pharmaceuticals, and the study of the compound's reactivity with various substrates. Further research is needed to fully explore the potential of this versatile compound in various scientific fields.
Méthodes De Synthèse
The synthesis of 1-Methyl-2-(trifluoromethyl)aziridine involves the reaction of trifluoroacetonitrile with methylamine in the presence of a strong base such as sodium hydride. The reaction takes place at low temperature and the product is obtained in high yield after purification using column chromatography.
Applications De Recherche Scientifique
1-Methyl-2-(trifluoromethyl)aziridine has been widely used in scientific research as a versatile building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, pharmaceuticals, and other biologically active compounds. The compound has also been used as a reagent in organic synthesis for the preparation of complex molecules.
Propriétés
Numéro CAS |
160921-12-0 |
|---|---|
Nom du produit |
1-Methyl-2-(trifluoromethyl)aziridine |
Formule moléculaire |
C4H6F3N |
Poids moléculaire |
125.09 g/mol |
Nom IUPAC |
1-methyl-2-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C4H6F3N/c1-8-2-3(8)4(5,6)7/h3H,2H2,1H3 |
Clé InChI |
GKPDMKPUPYILET-UHFFFAOYSA-N |
SMILES |
CN1CC1C(F)(F)F |
SMILES canonique |
CN1CC1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



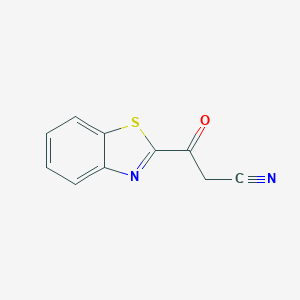
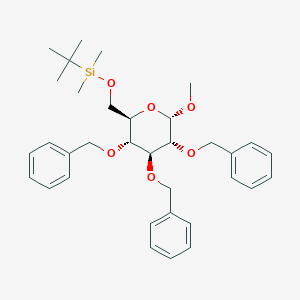
![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)
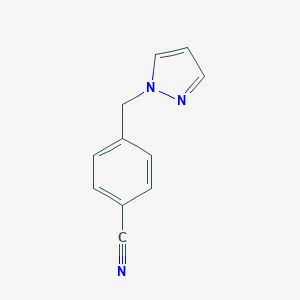
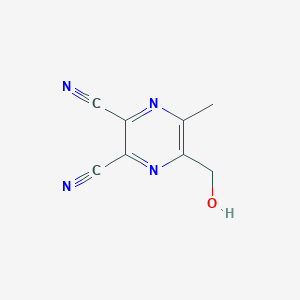

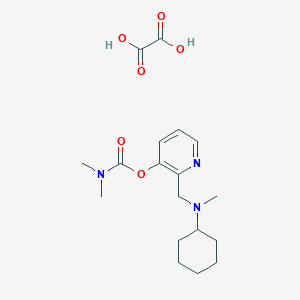
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
